molecular formula C8H13NO2S B8386150 Ethyl 4-amino-2,5-dihydro-5-methyl-3-thiophenecarboxylate

Ethyl 4-amino-2,5-dihydro-5-methyl-3-thiophenecarboxylate

Cat. No. B8386150
M. Wt: 187.26 g/mol
InChI Key: PXHJUJKYKLYLIA-UHFFFAOYSA-N
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Patent
US07157475B2

Procedure details

A solution of the product of Step A (17.24 g, 73 mmol) in toluene (160 mL) was treated with potassium t-butoxide (18.4 g, 164 mmol) and the mixture was heated at reflux for 1.5 h. Upon cooling to ambient temperature, the mixture was washed twice with 1 N hydrochloric acid, dried over magnesium sulfate and concentrated. To a solution of the resulting residue (11.0 g) in ethanol (150 mL) was added ammonium formate (32.3 g, 0.51 mol) and the mixture was heated at reflux for 7 h and then stirred at ambient temperature overnight. The mixture was diluted with ethyl ether, washed with water (2×) and dried over magnesium sulfate to give the title product as a yellow oil, 7.05 g. The material was a mixture of methyl and ethyl esters.
Quantity
17.24 g
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
[Compound]
Name
residue
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
32.3 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[CH2:4][CH2:5][S:6][CH:7]([CH3:13])[C:8](OCC)=O.[CH3:15]C(C)([O-])C.[K+].C([O-])=O.[NH4+:24]>C1(C)C=CC=CC=1.C(O)C.C(OCC)C>[NH2:24][C:13]1[CH:7]([CH3:8])[S:6][CH2:5][C:4]=1[C:3]([O:2][CH2:1][CH3:15])=[O:14] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
17.24 g
Type
reactant
Smiles
COC(CCSC(C(=O)OCC)C)=O
Name
Quantity
18.4 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
160 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
residue
Quantity
11 g
Type
reactant
Smiles
Name
Quantity
32.3 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 h
Duration
1.5 h
WASH
Type
WASH
Details
the mixture was washed twice with 1 N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 7 h
Duration
7 h
WASH
Type
WASH
Details
washed with water (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(CSC1C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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